m-Benzenedisulfonic acid, sodium salt
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Overview
Description
m-Benzenedisulfonic acid, sodium salt: is an inorganic compound with the chemical formula C6H4Na2O6S2 disodium benzene-1,3-disulfonate . This compound is a white to gray to brown crystalline solid that is highly soluble in water . It is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Benzenedisulfonic acid, sodium salt can be synthesized through the sulfonation of benzene. The process involves introducing benzene into a cast-steel agitator vessel containing 100% sulfuric acid. The contents are heated to 100°C and maintained at this temperature for one hour to achieve monosulfonation . The resulting product is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of oleum (fuming sulfuric acid) for the sulfonation process. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then neutralized with sodium hydroxide to obtain the disodium salt .
Chemical Reactions Analysis
Types of Reactions: m-Benzenedisulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler aromatic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions to introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler aromatic compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
m-Benzenedisulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: It is used in the development of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of m-Benzenedisulfonic acid, sodium salt involves its ability to undergo sulfonation and desulfonation reactions. These reactions are facilitated by the presence of sulfonic acid groups on the benzene ring, which can interact with various molecular targets and pathways. The compound’s effects are primarily exerted through its role as an intermediate in chemical synthesis and its ability to modify the properties of other molecules .
Comparison with Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
Comparison: m-Benzenedisulfonic acid, sodium salt is unique due to its specific sulfonation pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to benzenesulfonic acid and p-toluenesulfonic acid, it has two sulfonic acid groups, making it more reactive in sulfonation and desulfonation reactions. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic compounds.
Properties
CAS No. |
14306-50-4 |
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Molecular Formula |
C6H6NaO6S2 |
Molecular Weight |
261.2 g/mol |
InChI |
InChI=1S/C6H6O6S2.Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;/h1-4H,(H,7,8,9)(H,10,11,12); |
InChI Key |
RCEBZHWOAHATAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
831-59-4 |
Origin of Product |
United States |
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